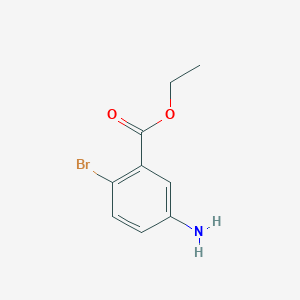

Ethyl 5-Amino-2-bromobenzoate

説明

Structure

3D Structure

特性

IUPAC Name |

ethyl 5-amino-2-bromobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-2-13-9(12)7-5-6(11)3-4-8(7)10/h3-5H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOZORCINMBZQSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701261600 | |

| Record name | Benzoic acid, 5-amino-2-bromo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701261600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208176-32-3 | |

| Record name | Benzoic acid, 5-amino-2-bromo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=208176-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 5-amino-2-bromo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701261600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 5-Amino-2-bromobenzoate molecular structure and weight

An In-Depth Technical Guide to Ethyl 5-Amino-2-bromobenzoate: Molecular Structure, Properties, and Applications

Introduction

This compound is a halogenated aromatic amine ester that serves as a pivotal and versatile building block in the realms of organic synthesis and pharmaceutical research.[1] Its molecular architecture is distinguished by three key functional groups: an aromatic amino group, a bromine atom, and an ethyl ester. This trifecta of functionalities makes it a highly valuable bifunctional precursor for the construction of complex molecular entities.[1] The strategic placement of these groups allows for a high degree of control in synthetic transformations, rendering it an indispensable intermediate in the development of novel compounds.

The significance of this compound in drug discovery is underscored by its role as a key intermediate in the synthesis of a wide array of heterocyclic compounds, such as quinolines and quinazolines.[1] These scaffolds are central to the structure of numerous biologically active molecules and approved pharmaceutical agents.[1] Consequently, researchers leverage this compound to generate large, diverse compound libraries for high-throughput screening, aiming to identify novel enzyme inhibitors and antimicrobial agents.[1]

Molecular Structure and Physicochemical Properties

The unique reactivity and utility of this compound are direct consequences of its molecular structure. The presence of both an electron-donating amino group and an electron-withdrawing bromine atom on the benzene ring, in conjunction with the ethyl ester, allows for a wide range of chemical modifications.

Caption: 2D Molecular Structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 208176-32-3 | Benchchem[1] |

| Molecular Formula | C₉H₁₀BrNO₂ | PubChem[1] |

| Molecular Weight | 244.08 g/mol | Benchchem, PubChem[1] |

| Appearance | Powder | Benchchem[1] |

| Purity | ≥95% to 98% | Benchchem[1] |

| Canonical SMILES | CCOC(=O)C1=C(C=CC(=C1)N)Br | PubChem[1] |

| InChI | InChI=1S/C9H10BrNO2/c1-2-13-9(12)7-5-6(11)3-4-8(7)10/h3-5H,2,11H2,1H3 | PubChem[1] |

| InChI Key | MOZORCINMBZQSL-UHFFFAOYSA-N | Benchchem[1] |

Synthesis and Reactivity

The synthesis of this compound is most commonly achieved through the direct esterification of its corresponding carboxylic acid, 5-Amino-2-bromobenzoic acid. This reaction is typically performed using ethanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions.[1]

The reactivity of this compound is governed by its functional groups. The bromine atom serves as an excellent leaving group, making it an ideal handle for transition metal-catalyzed cross-coupling reactions.[1] This allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds through reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings.[1] Simultaneously, the electron-donating amino group can be readily functionalized or can direct further electrophilic substitution on the aromatic ring, enabling sequential and controlled molecular elaboration.[1]

Experimental Protocol: Esterification of 5-Amino-2-bromobenzoic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-Amino-2-bromobenzoic acid in an excess of absolute ethanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the mixture to room temperature and neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.

Caption: General workflow for the synthesis of this compound.

Applications in Drug Development

This compound is a cornerstone in the synthesis of pharmacologically relevant scaffolds. Its utility in constructing complex heterocyclic systems makes it a valuable tool for medicinal chemists.[1] For instance, it is a key precursor in the synthesis of novel inhibitors for targets such as the hepatitis C virus NS5b RNA polymerase.[2] Furthermore, its derivatives are explored for their potential as treatments for central nervous system disorders.[3] The ability to readily modify both the amino and bromo positions allows for the generation of focused libraries around a core structure, facilitating structure-activity relationship (SAR) studies.

Handling and Storage

To ensure its stability and purity, this compound should be handled and stored with care. It is typically supplied as a powder with a purity of 95-98%.[1] For long-term storage, it is recommended to keep the compound in a tightly sealed container, in a dark place, under an inert atmosphere.[1] The optimal storage temperature is between 2-8°C.[1] This product is intended for research and further manufacturing applications only and is not for human or veterinary use.[1]

References

-

Ethyl 2-amino-5-bromobenzoate. MySkinRecipes. Available at: [Link]

Sources

Spectroscopic data of Ethyl 5-Amino-2-bromobenzoate (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 5-Amino-2-bromobenzoate

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No: 208176-32-3), a key intermediate in pharmaceutical and organic synthesis.[1] The unique arrangement of an amino group, a bromine atom, and an ethyl ester on the benzene ring presents a distinct spectroscopic fingerprint.[1] This document offers a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established principles and supported by data from analogous structures. The methodologies for data acquisition are discussed, providing researchers with the rationale behind experimental choices and a framework for validating their own findings.

Introduction: The Structural Significance of this compound

This compound is a trifunctional molecule of significant interest in medicinal chemistry and materials science.[1] Its structure is a valuable scaffold for building more complex molecules, particularly heterocyclic systems like quinolines and quinazolines, which are prevalent in many biologically active compounds.[1] The bromine atom serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the amino group can be readily functionalized or can direct further electrophilic substitutions.[1]

Accurate structural elucidation is paramount for its use in synthesis. Spectroscopic analysis provides the definitive confirmation of its molecular structure. This guide synthesizes expected data based on fundamental principles and available information on structurally related compounds to offer a detailed predictive analysis.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

Experimental Protocol: NMR

A self-validating protocol for NMR analysis ensures reproducibility and accuracy.

Caption: Standardized workflow for NMR data acquisition and analysis.

Causality in Experimental Choices:

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds. However, the amino group's protons may exchange or exhibit broad signals. Dimethyl sulfoxide-d6 (DMSO-d6) can be a superior choice as it forms hydrogen bonds with the N-H protons, resulting in sharper, more defined peaks.[1]

-

Internal Standard: Tetramethylsilane (TMS) is added as an internal standard to calibrate the chemical shift scale to 0 ppm.

¹H NMR Spectroscopy: Data and Interpretation

The proton NMR spectrum is predicted to show distinct signals for the aromatic protons and the ethyl ester group.[1] The relative positions and splitting patterns are dictated by the electronic effects of the substituents.

Predicted ¹H NMR Data (400 MHz, DMSO-d6):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~7.45 | d, J ≈ 8.8 Hz | 1H | H-3 | Ortho to the electron-withdrawing bromine atom, expected to be downfield. |

| ~7.05 | d, J ≈ 2.4 Hz | 1H | H-6 | Ortho to the electron-donating amino group, but also ortho to the ester. The deshielding effect of the ester is stronger. |

| ~6.80 | dd, J ≈ 8.8, 2.4 Hz | 1H | H-4 | Ortho to the amino group (shielding) and meta to the bromine and ester groups. |

| ~5.50 | br s | 2H | -NH₂ | Broad singlet due to quadrupole broadening and potential hydrogen exchange. Position is solvent-dependent. |

| 4.25 | q, J ≈ 7.1 Hz | 2H | -OCH₂CH₃ | Methylene protons adjacent to the ester oxygen and coupled to the methyl group. |

| 1.30 | t, J ≈ 7.1 Hz | 3H | -OCH₂CH₃ | Methyl protons coupled to the adjacent methylene group. |

Note: Predicted values are based on analysis of similar structures such as Ethyl 2-bromobenzoate[2] and Ethyl 4-aminobenzoate.[3]

¹³C NMR Spectroscopy: Data and Interpretation

The proton-decoupled ¹³C NMR spectrum provides information on each unique carbon environment in the molecule.

Predicted ¹³C NMR Data (100 MHz, DMSO-d6):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~165.5 | C=O | Typical chemical shift for an ester carbonyl carbon. |

| ~148.0 | C-5 | Carbon attached to the electron-donating amino group, shifted downfield. |

| ~134.0 | C-3 | Aromatic carbon ortho to bromine, deshielded. |

| ~122.0 | C-1 | Quaternary carbon attached to the ester group. |

| ~119.5 | C-4 | Aromatic CH carbon. |

| ~118.0 | C-6 | Aromatic CH carbon. |

| ~115.0 | C-2 | Carbon attached to bromine, shifted downfield due to halogen electronegativity. |

| ~60.5 | -OCH₂CH₃ | Methylene carbon of the ethyl ester. |

| ~14.0 | -OCH₂CH₃ | Methyl carbon of the ethyl ester. |

Note: Predicted values are based on analysis of similar structures like Ethyl 4-aminobenzoate.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR

Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.

-

Instrument Background: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

-

Acquire Spectrum: Collect the sample spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum.

IR Data and Interpretation

The IR spectrum of this compound will be dominated by absorptions from the amino, ester, and aromatic functionalities.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

|---|---|---|---|

| 3480 - 3300 | Medium, Sharp (doublet) | N-H | Asymmetric & Symmetric Stretch |

| 3080 - 3010 | Medium-Weak | Aromatic C-H | Stretch |

| 2980 - 2850 | Medium-Weak | Aliphatic C-H | Stretch |

| ~1700 | Strong, Sharp | C=O | Ester Stretch |

| ~1620 | Strong | N-H | Scissoring (Bending) |

| 1600, 1500 | Medium | Aromatic C=C | Ring Stretch |

| ~1250 | Strong | C-O | Ester Asymmetric Stretch |

| ~1100 | Strong | C-O | Ester Symmetric Stretch |

| ~820 | Strong | C-H | Aromatic Out-of-plane Bend |

Note: Predictions are informed by data for 2-Amino-5-bromobenzoic acid, which shows characteristic N-H stretches around 3497 and 3383 cm⁻¹ and a carbonyl stretch at 1675 cm⁻¹.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Experimental Protocol: MS

Electron Ionization (EI) is a common "hard" ionization technique that provides rich fragmentation data.

-

Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument, often via a direct insertion probe or GC inlet.

-

Ionization: The sample is bombarded with high-energy electrons (~70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

MS Data and Interpretation

The mass spectrum is expected to show a characteristic molecular ion peak and several key fragment ions.

Molecular Ion (M⁺):

-

The presence of a single bromine atom will result in a distinctive isotopic pattern for any fragment containing it. There will be two peaks of nearly equal intensity, separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

-

The nominal molecular weight is 244.08 g/mol .[1] Therefore, the molecular ion peaks are expected at m/z 243 and m/z 245 .

-

The presence of a single nitrogen atom dictates that the molecular ion will have an odd nominal mass, consistent with the Nitrogen Rule.[5]

Key Fragmentation Pathways: The primary fragmentation of aromatic esters involves cleavage of the bonds adjacent to the carbonyl group.[6][7]

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Interpretation of Major Fragments:

-

m/z 198/200: This corresponds to the loss of the ethoxy radical (•OCH₂CH₃, 45 Da) from the molecular ion, forming a stable acylium ion. This is a very common fragmentation pattern for ethyl esters.[6]

-

m/z 170/172: This fragment arises from the loss of the entire ethyl carboxylate radical (•COOCH₂CH₃, 73 Da), leaving the brominated aminophenyl cation.

-

m/z 164: Loss of the bromine radical (•Br, 79/81 Da) from the molecular ion.

The most intense peak in the spectrum after the molecular ion is likely to be the acylium ion at m/z 198/200, due to its resonance stabilization.

Conclusion

The spectroscopic characterization of this compound is unambiguous when analyzed through the complementary techniques of NMR, IR, and MS. The predicted data presented in this guide, derived from foundational spectroscopic principles and comparison with analogous structures, provides a robust framework for researchers. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (amine, ester), and mass spectrometry validates the molecular weight and provides structural information through predictable fragmentation patterns. This comprehensive dataset ensures the structural integrity of this important synthetic building block, enabling its confident application in drug discovery and materials science.

References

-

The Royal Society of Chemistry. Supporting information - Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information for Chemical Communications. Available from: [Link]

-

PubChem, National Institutes of Health. Ethyl 2-bromobenzoate | C9H9BrO2 | CID 80186. Available from: [Link]

-

Autech Scientific. MSDS of Ethyl 2-amino-5-bromobenzoate. Available from: [Link]

-

SciSpace. Synthesis of ethyl benzoate with 18O-labeled ether bridge. Available from: [Link]

-

National Institutes of Health. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Available from: [Link]

-

UCL Discovery. Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. Available from: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

-

JoVE. Video: Mass Spectrometry: Amine Fragmentation. Available from: [Link]

-

Quora. What spectral technique is used to distinguish between ethyl benzoate and phenyl propanoate and why?. Available from: [Link]

-

Semantic Scholar. Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding. Available from: [Link]

-

JoVE. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Available from: [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available from: [Link]

-

PubChem, National Institutes of Health. Mthis compound | C8H8BrNO2 | CID 245495. Available from: [Link]

-

ResearchGate. Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic. Available from: [Link]

-

ACS Publications. Mass Spectrometric-Based Stable Isotopic 2-Aminobenzoic Acid Glycan Mapping for Rapid Glycan Screening of Biotherapeutics. Available from: [Link]

Sources

Ethyl 5-Amino-2-bromobenzoate: A Comprehensive Technical Guide to its Application as a Bifunctional Precursor in Organic Synthesis

Abstract

Ethyl 5-Amino-2-bromobenzoate has emerged as a cornerstone building block in modern organic synthesis, prized for its unique trifunctional nature that enables complex molecular architectures to be constructed with precision and efficiency. This technical guide provides an in-depth exploration of its synthetic utility, focusing on the strategic and often orthogonal reactivity of its aromatic amino, bromo, and ethyl ester functionalities. We will delve into key transformations, including heterocyclic ring formation, transition metal-catalyzed cross-coupling reactions, and sequential functionalization strategies. This document is intended for researchers, medicinal chemists, and process development scientists, offering both mechanistic insights and field-proven experimental protocols to leverage this versatile precursor in the development of novel pharmaceuticals and functional materials.

Core Characteristics of this compound

This compound is a halogenated aromatic amine ester that serves as a highly versatile intermediate.[1] Its power lies in the distinct reactivity of its three functional groups, which can be addressed selectively under different reaction conditions. This "bifunctional" (or more accurately, trifunctional) nature allows for a modular approach to synthesis, where different parts of the molecule can be elaborated in a stepwise manner.

The core structure features:

-

An aromatic amino group (-NH₂) : A nucleophilic site and an electron-donating group that can direct further electrophilic substitution. It is readily functionalized through acylation, alkylation, and diazotization.[1]

-

A bromo group (-Br) : An excellent leaving group, strategically positioned for a wide array of transition metal-catalyzed cross-coupling reactions, serving as a reliable handle for C-C and C-heteroatom bond formation.[1]

-

An ethyl ester group (-COOEt) : This group can be hydrolyzed to the corresponding carboxylic acid, offering another point for modification, such as amide bond formation.[1]

Physicochemical Properties

A summary of the key properties of this compound and its closely related analogues is presented below. Understanding these properties is crucial for appropriate handling, storage, and reaction setup.

| Property | This compound | Methyl 2-amino-5-bromobenzoate | 5-Amino-2-bromobenzoic acid |

| CAS Number | 208176-32-3[1][2] | 52727-57-8 | 5794-88-7[3] |

| Molecular Formula | C₉H₁₀BrNO₂[1] | C₈H₈BrNO₂[4] | C₇H₆BrNO₂[3] |

| Molecular Weight | 244.09 g/mol | 230.06 g/mol | 216.03 g/mol |

| Appearance | Powder[1] | Crystalline Solid[5] | Beige Powder[3] |

| Melting Point | Not specified | 72-74 °C | 213-215 °C[3] |

| Purity | ≥95% to 98%[1] | ~96% | Not specified |

| Storage | 2-8°C, inert atmosphere, dark[1] | Room temperature | Room temperature, inert atmosphere, dark[3] |

Strategic Functionalization of the Amino Group

The nucleophilic amino group is often the starting point for building molecular complexity, particularly for the synthesis of nitrogen-containing heterocycles.

Synthesis of Quinazolinone Scaffolds

The quinazolinone core is a privileged scaffold in medicinal chemistry, found in numerous bioactive compounds.[1][6] this compound and its hydrolyzed acid form are excellent precursors for this framework. A common and robust method involves condensation with an appropriate C1 source.

The following diagram illustrates a common synthetic pathway to create a fused pyrrolo-quinazolinone system, a scaffold investigated for applications such as cholinesterase inhibitors for Alzheimer's disease.[1]

Caption: Workflow for the synthesis of a fused quinazolinone.

This protocol adapts the classical Niementowski reaction, a straightforward method for synthesizing 4(3H)-quinazolinones from anthranilic acid esters and formamide.[7]

-

Reagents & Setup : In a round-bottom flask equipped with a reflux condenser, combine Methyl 2-amino-5-bromobenzoate (10 mmol, 2.30 g) and formamide (40 mmol, 1.6 mL). Note: Formamide acts as both a reagent and a solvent.[7]

-

Reaction : Heat the mixture to 130-140°C for 4-6 hours. The causality here is that the elevated temperature is required to drive the condensation and subsequent cyclization, overcoming the activation energy for the intramolecular nucleophilic attack. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up & Isolation : Upon completion, cool the reaction mixture to room temperature and pour it into 50 mL of ice-cold water. The product is insoluble in water and will precipitate.

-

Purification : Collect the precipitate by vacuum filtration, wash thoroughly with cold water to remove residual formamide, and dry. The crude 6-bromoquinazolin-4(3H)-one can be further purified by recrystallization from ethanol to yield a product with an anticipated yield of approximately 90%.[7]

Diazotization and Sandmeyer Reactions

The amino group can be converted into a highly versatile diazonium salt intermediate by treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid).[8][9] This diazonium group is an excellent leaving group (N₂) and can be displaced by a wide variety of nucleophiles in what are known as Sandmeyer (copper-catalyzed) and related reactions.[8][10] This opens a gateway to installing functionalities that are otherwise difficult to introduce directly onto the aromatic ring.

Caption: Diazotization of the amino group and subsequent functionalization.

Leveraging the Bromo Group: A Gateway to Cross-Coupling

The bromine atom on the aromatic ring is the key handle for diversification via transition metal-catalyzed cross-coupling reactions. These reactions are fundamental to modern medicinal chemistry for constructing compound libraries.[1] Palladium-catalyzed reactions are particularly prominent.[1][11][12]

The Palladium Catalytic Cycle: A Mechanistic Overview

Most palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, proceed through a common catalytic cycle involving Pd(0) and Pd(II) oxidation states.[1]

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming an Ar-Pd(II)-Br complex. This is often the rate-determining step.[11]

-

Transmetalation (for Suzuki): The coupling partner (e.g., an organoboron compound) exchanges its organic group with the bromide on the palladium center. This step is typically facilitated by a base.[1]

-

Reductive Elimination : The two organic groups on the palladium complex couple, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1]

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an aryl halide.[1] This allows for the introduction of a vast array of aryl or heteroaryl groups.[1]

This protocol provides a representative procedure for coupling with phenylboronic acid.

-

Reagents & Setup : To an oven-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and a base such as K₂CO₃ (2.0 mmol). Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. This step is critical as the Pd(0) catalyst is oxygen-sensitive.

-

Catalyst Addition : Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%), to the flask under the inert atmosphere.

-

Solvent & Reaction : Add a degassed solvent system, typically a mixture like Dioxane/H₂O (4:1, 5 mL). Heat the reaction mixture to 100°C with vigorous stirring for 12 hours.[13]

-

Work-up & Isolation : After cooling, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification : Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Applications in Drug Discovery and Advanced Scaffolds

The true value of this compound is demonstrated by its application as a key intermediate in the synthesis of high-value molecules, particularly pharmaceuticals. Its derivatives are integral to the development of enzyme inhibitors, antimicrobial agents, and other therapeutics.[1]

| Therapeutic Area / Target Class | Specific Application / Target | Precursor | Reference(s) |

| Antiviral Agents | Hepatitis C Virus NS5b polymerase inhibitors | 2-Amino-5-bromobenzoic acid | [3] |

| Anticancer Agents | Antiproliferative quinazolinones (e.g., EGFR inhibitors) | 2-Amino-5-bromobenzoic acid | [1][6] |

| Neurodegenerative Disease | Cholinesterase inhibitors for Alzheimer's disease | 7-Bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | [1] |

| Antibacterial Agents | Quorum sensing inhibitors in P. aeruginosa | Methyl 2-amino-5-bromobenzoate | [1] |

| Antidiabetic Agents | SGLT2 inhibitors (e.g., Dapagliflozin) | 2-Amino-5-bromobenzoic acid | [1] |

Safety and Handling

While detailed safety information should always be obtained from the Safety Data Sheet (SDS), the GHS hazard classifications for the related methyl ester provide a useful guide.

-

Hazards : Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[14]

-

Precautions : Avoid breathing dust. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[14]

-

Storage : As a high-purity reagent, it should be stored sealed in a dark place under an inert atmosphere at 2-8°C to maintain stability and prevent degradation.[1]

Conclusion

This compound is a quintessential example of a versatile and powerful building block in organic synthesis. The distinct and addressable reactivity of its amino and bromo groups provides chemists with a reliable platform for constructing complex molecular frameworks. From the synthesis of privileged heterocyclic scaffolds like quinazolinones to the diversification of aromatic systems through palladium-catalyzed cross-coupling, its applications are vast and impactful, particularly in the realm of drug discovery and medicinal chemistry. The strategic, stepwise functionalization that this precursor allows is a key enabler for the efficient development of novel and potent bioactive molecules.

References

-

Khan, I. U., et al. (2011). Methyl 2-amino-5-bromobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Mthis compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 5-Amino-2-Bromobenzoic Acid: A Key Component in Fine Chemical Synthesis. Retrieved from [Link]

-

ACS Omega. (2025). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives. Retrieved from [Link]

-

Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. MIT Open Access Articles. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

-

CORE. (n.d.). Palladium-Catalysed Amination of Electron-Deficient or Relatively Electron-Rich Benzo[b]thienyl Bromides. Retrieved from [Link]

-

PubMed. (n.d.). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Retrieved from [Link]

-

Chad's Prep. (2021). 22.5 Sandmeyer Reactions | Organic Chemistry. YouTube. Retrieved from [Link]

-

ScienceDirect. (n.d.). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

Sources

- 1. This compound|CAS 208176-32-3 [benchchem.com]

- 2. 1208075-48-2|Ethyl 5-amino-2-bromo-4-chlorobenzoate|BLD Pharm [bldpharm.com]

- 3. 2-Amino-5-bromobenzoic acid | 5794-88-7 [chemicalbook.com]

- 4. Methyl 2-amino-5-bromobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS 63243-76-5: 2-Amino-5-bromobenzoic acid ethyl ester [cymitquimica.com]

- 6. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. youtube.com [youtube.com]

- 10. Sandmeyer Reaction [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. dspace.mit.edu [dspace.mit.edu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Mthis compound | C8H8BrNO2 | CID 245495 - PubChem [pubchem.ncbi.nlm.nih.gov]

Reactivity of the aromatic amino group in Ethyl 5-Amino-2-bromobenzoate

An In-depth Technical Guide to the Reactivity of the Aromatic Amino Group in Ethyl 5-Amino-2-bromobenzoate

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a trifunctional synthetic building block of significant interest to the pharmaceutical and fine chemical industries. Its utility is largely dictated by the reactivity of its three distinct functional moieties: the aromatic amino group, the bromo substituent, and the ethyl ester. This technical guide provides an in-depth exploration of the reactivity of the aromatic amino group, offering a framework for its strategic manipulation in complex molecule synthesis. We will delve into the electronic factors governing its nucleophilicity and present field-proven, detailed protocols for its key transformations, including diazotization, acylation, N-alkylation, and palladium-catalyzed N-arylation.

Introduction

This compound is a versatile intermediate, prized for its capacity to undergo sequential and site-selective functionalization. The presence of an electron-donating amino group and an electron-withdrawing bromo group on the same aromatic ring, along with a readily modifiable ethyl ester, makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds, such as quinolines and quinazolines.[1] The strategic manipulation of the amino group is often the first step in a synthetic sequence, making a thorough understanding of its reactivity paramount for researchers, scientists, and drug development professionals. This guide will provide both the theoretical underpinnings and the practical, step-by-step methodologies to effectively utilize this key functional group.

Electronic and Steric Landscape of the Amino Group

The reactivity of the amino group in this compound is a nuanced interplay of inductive and resonance effects exerted by the other substituents on the benzene ring.

-

Amino Group (-NH₂): As a powerful electron-donating group through resonance (+R effect), the lone pair of electrons on the nitrogen atom increases the electron density of the aromatic ring, particularly at the ortho and para positions. This activating nature is, however, tempered by the other substituents.

-

Bromo Group (-Br): Located ortho to the ester and meta to the amino group, the bromine atom exerts a dual electronic effect. It is electron-withdrawing through induction (-I effect) due to its high electronegativity, and weakly electron-donating through resonance (+R effect) via its lone pairs. The inductive effect generally predominates, leading to an overall deactivation of the ring.

-

Ethyl Ester Group (-COOEt): Situated ortho to the bromine and para to the amino group, the ethyl ester is a moderate electron-withdrawing group through both induction (-I effect) and resonance (-R effect).

Key Transformations of the Aromatic Amino Group

The amino group of this compound is a versatile handle for a variety of chemical transformations. Its nucleophilic character allows for direct modification, while its ability to form a diazonium salt opens up a plethora of subsequent substitution reactions.[1]

Diazotization and Sandmeyer Reactions

The conversion of the primary aromatic amino group into a diazonium salt is one of its most powerful transformations. The resulting diazonium group (-N₂⁺) is an excellent leaving group (as dinitrogen gas), facilitating its replacement by a wide range of nucleophiles.[2] This two-step sequence, where diazotization is followed by a nucleophilic substitution (often copper-catalyzed), is known as the Sandmeyer reaction.

The reaction is initiated by the in-situ formation of nitrous acid (HNO₂) from sodium nitrite and a strong mineral acid. The nitrous acid is then protonated, and after the loss of water, forms the highly electrophilic nitrosonium ion (NO⁺). The amino group of this compound then acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosamine intermediate. Following a series of proton transfers and tautomerization, water is eliminated to yield the stable aryl diazonium salt.

Caption: Mechanism of Diazotization.

This protocol describes the conversion of the amino group to a cyano group, a valuable transformation for introducing a carbon-based functional group.

-

Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel.

-

Ice-salt bath.

-

-

Materials:

-

This compound (1.0 eq)

-

Concentrated Hydrochloric Acid (HCl, 3.0 eq)

-

Sodium Nitrite (NaNO₂, 1.1 eq)

-

Copper(I) Cyanide (CuCN, 1.2 eq)

-

Sodium Cyanide (NaCN, 1.2 eq)

-

Deionized Water

-

Toluene

-

Diatomaceous earth

-

-

Procedure:

-

Diazotization:

-

To a stirred suspension of this compound in water and concentrated HCl in the three-necked flask, cool the mixture to 0-5 °C using an ice-salt bath.

-

Dissolve sodium nitrite in a minimal amount of cold water and add it dropwise to the amine suspension via the dropping funnel, maintaining the temperature below 5 °C.

-

Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of CuCN and NaCN in water. Cool this solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the stirred copper(I) cyanide solution. Effervescence (evolution of N₂ gas) should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.

-

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract with toluene.

-

Filter the combined organic extracts through a pad of diatomaceous earth to remove any solid copper salts.

-

Wash the organic layer sequentially with dilute aqueous sodium hydroxide and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford Ethyl 2-bromo-5-cyanobenzoate.

-

| Reagent/Parameter | Stoichiometry/Value | Purpose |

| This compound | 1.0 eq | Starting material |

| Concentrated HCl | 3.0 eq | Acid catalyst for diazotization |

| Sodium Nitrite | 1.1 eq | Source of nitrous acid |

| Copper(I) Cyanide | 1.2 eq | Catalyst for cyanation |

| Temperature | 0-5 °C | Stabilize diazonium salt |

| Typical Yield | 70-85% |

Acylation and Sulfonylation

The nucleophilic amino group readily reacts with acylating and sulfonylating agents, such as acid chlorides and sulfonyl chlorides, to form stable amide and sulfonamide linkages, respectively. These reactions are fundamental for protecting the amino group or for introducing functionalities that can modulate the molecule's biological activity or chemical properties.

This protocol details the protection of the amino group as an acetamide.

-

Equipment:

-

Round-bottom flask with a magnetic stirrer.

-

Ice bath.

-

-

Materials:

-

This compound (1.0 eq)

-

Pyridine (2.0 eq)

-

Acetic Anhydride (1.2 eq)

-

Dichloromethane (DCM)

-

1 M Hydrochloric Acid

-

Saturated Sodium Bicarbonate solution

-

Brine

-

-

Procedure:

-

Dissolve this compound in anhydrous DCM in the round-bottom flask and cool to 0 °C in an ice bath.

-

Add pyridine to the solution, followed by the dropwise addition of acetic anhydride.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

-

The resulting solid, Ethyl 5-acetamido-2-bromobenzoate, can be further purified by recrystallization.

-

| Reagent/Parameter | Stoichiometry/Value | Purpose |

| This compound | 1.0 eq | Substrate |

| Acetic Anhydride | 1.2 eq | Acetylating agent |

| Pyridine | 2.0 eq | Base and catalyst |

| Solvent | Dichloromethane | Reaction medium |

| Typical Yield | >90% |

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. While this reaction is more commonly performed on the bromo-substituent of the molecule, the amino group can also act as the nucleophilic partner in a coupling with another aryl halide. However, for the purpose of this guide, we will focus on the reactivity of the amino group, which can be N-arylated using this methodology.

The catalytic cycle is generally believed to proceed through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) complex.

-

Amine Coordination and Deprotonation: The amine (in this case, this compound) coordinates to the palladium center, and a base removes a proton from the nitrogen, forming a palladium-amido complex.

-

Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.

Caption: Simplified Buchwald-Hartwig Catalytic Cycle.

This protocol describes the coupling of this compound with iodobenzene.

-

Equipment:

-

Schlenk tube or a vial suitable for inert atmosphere reactions.

-

Magnetic stirrer and heating block.

-

-

Materials:

-

This compound (1.2 eq)

-

Iodobenzene (1.0 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq)

-

Xantphos (0.04 eq)

-

Sodium tert-butoxide (NaOᵗBu, 1.4 eq)

-

Anhydrous Toluene

-

-

Procedure:

-

To the Schlenk tube, add Pd₂(dba)₃, Xantphos, and NaOᵗBu under an inert atmosphere (e.g., argon or nitrogen).

-

Add this compound and iodobenzene, followed by anhydrous toluene.

-

Seal the tube and heat the mixture at 100 °C with vigorous stirring for 12-24 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a plug of celite to remove the palladium catalyst and inorganic salts, washing the celite with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield Ethyl 2-bromo-5-(phenylamino)benzoate.

-

| Reagent/Parameter | Stoichiometry/Value | Purpose |

| Iodobenzene | 1.0 eq | Arylating agent |

| This compound | 1.2 eq | Amine nucleophile |

| Pd₂(dba)₃ | 0.02 eq | Palladium catalyst precursor |

| Xantphos | 0.04 eq | Ligand |

| Sodium tert-butoxide | 1.4 eq | Base |

| Solvent | Toluene | Reaction medium |

| Temperature | 100 °C | |

| Typical Yield | 75-90% |

Conclusion

The aromatic amino group of this compound, while electronically deactivated, remains a highly versatile functional handle for a wide range of chemical transformations. A sound understanding of the electronic factors influencing its reactivity is crucial for designing efficient and selective synthetic routes. The protocols detailed in this guide for diazotization-Sandmeyer reactions, acylation, and palladium-catalyzed N-arylation provide a robust starting point for researchers in the fields of medicinal chemistry and materials science. By leveraging these methodologies, the scientific community can continue to unlock the full synthetic potential of this valuable building block in the creation of novel and complex molecular architectures.

References

-

Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Advances in Chemical Engineering and Science, 6, 95-101. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Retrieved from [Link]

Sources

Whitepaper: The Bromine Atom in Ethyl 5-Amino-2-bromobenzoate Chemistry: A Linchpin for Strategic Molecular Elaboration

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides an in-depth technical analysis of the strategic function of the bromine atom in Ethyl 5-Amino-2-bromobenzoate, focusing on its role as a versatile handle for advanced organic synthesis.

Abstract

This compound is a trifunctional chemical scaffold of significant value in pharmaceutical and materials science research. Its utility is largely defined by the distinct reactivity of its three functional groups: an amino group, an ethyl ester, and a strategically positioned bromine atom. This technical guide focuses on the core function of the C-Br bond, elucidating its role as a pivotal reactive site for a host of powerful synthetic transformations. We will explore its indispensable function in modern palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings, as well as its utility in classical yet evolving copper-catalyzed Ullmann condensations. Through mechanistic discussions, detailed experimental protocols, and workflow visualizations, this document serves as a comprehensive resource for scientists seeking to leverage the bromine atom's reactivity for the strategic construction of complex molecular architectures and the synthesis of novel heterocyclic systems.

Introduction: The Strategic Importance of the C-Br Bond

This compound is more than a simple building block; it is a carefully designed intermediate where each functional group serves a deliberate purpose. The electron-donating amino group and the electron-withdrawing ethyl ester modulate the electronic properties of the benzene ring, while the bromine atom, positioned ortho to the ester, acts as a superb leaving group and a versatile synthetic handle.[1][2] This specific arrangement allows for selective and high-yield transformations at the C2 position, making the bromine atom the primary locus for diversification.[1]

The robustness of the carbon-bromine bond is sufficient to withstand a variety of reaction conditions, yet it is readily activated by transition metal catalysts, particularly palladium and copper. This attribute allows chemists to employ the C-Br bond as a reliable anchor point for constructing new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, forming the basis for its widespread use in creating libraries of compounds for drug discovery.[1] This guide will dissect the principal reactions that hinge on the reactivity of this bromine atom.

Palladium-Catalyzed Cross-Coupling: The Workhorse of Modern Synthesis

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and aryl bromides like this compound are ideal substrates.[3][4] These reactions generally proceed through a common catalytic cycle, initiated by the activation of the C-Br bond.

The General Catalytic Cycle

The efficacy of palladium catalysis stems from its ability to cycle between Pd(0) and Pd(II) oxidation states. The cycle is universally initiated by the Oxidative Addition of the palladium catalyst into the carbon-bromine bond of the aryl halide—the critical step where the bromine atom's function is realized. This is followed by Transmetalation with an organometallic reagent and concludes with Reductive Elimination to form the desired product and regenerate the Pd(0) catalyst.[3][5]

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a premier method for forming C-C bonds, particularly for creating biaryl structures common in pharmaceuticals. The bromine atom on this compound serves as the electrophilic partner, reacting with a nucleophilic organoboron species.[1][3]

Table 1: Typical Conditions for Suzuki-Miyaura Coupling

| Component | Example | Function |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Facilitates the catalytic cycle |

| Base | K₂CO₃, Cs₂CO₃, NaHCO₃ | Activates the boronic acid |

| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF | Solubilizes reactants |

| Boron Reagent | Arylboronic acid, Arylboronic ester | Source of the new carbon group |

Experimental Protocol: Synthesis of Ethyl 5-amino-2-(4-methoxyphenyl)benzoate

-

Materials: this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), K₂CO₃ (2.0 mmol), Toluene (8 mL), and Water (2 mL).

-

Setup: To a flame-dried round-bottom flask, add this compound, 4-methoxyphenylboronic acid, and K₂CO₃.

-

Inerting: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Reaction: Add the degassed toluene, water, and finally the Pd(PPh₃)₄ catalyst. Heat the mixture to 90°C and stir for 12 hours under the inert atmosphere.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The formation of aryl amines is fundamental to drug discovery, and the Buchwald-Hartwig amination provides a powerful method for this transformation by coupling aryl halides with a wide range of amines.[6][7] In this context, the bromine atom of this compound is displaced by a new nitrogen nucleophile, a reaction that is often challenging to achieve via classical methods.[6]

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of Ethyl 5-amino-2-(phenylamino)benzoate

-

Materials: this compound (1.0 mmol), aniline (1.1 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and Sodium tert-butoxide (NaOtBu) (1.4 mmol).[8]

-

Setup: In a glovebox, charge an oven-dried vial with NaOtBu, Xantphos, and Pd₂(dba)₃.

-

Reaction: Add this compound, aniline, and anhydrous toluene (5 mL). Seal the vial and heat to 100°C with vigorous stirring for 16 hours.

-

Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate.

-

Purification: Purify the residue via flash chromatography to obtain the desired N-aryl product.

Copper-Catalyzed Ullmann Condensation: A Classical Approach

Long before the advent of palladium catalysis, the copper-mediated Ullmann reaction was a primary tool for forming C-N and C-O bonds with aryl halides.[9][10] While traditional Ullmann reactions required harsh conditions, modern protocols often use ligands, such as amino acids, to facilitate the reaction at much lower temperatures.[11][12][13] This makes it a viable and often cost-effective alternative to palladium-based methods. For this compound, this reaction provides a direct pathway to phenoxy or anilino derivatives.

Experimental Protocol: L-Proline-Promoted Synthesis of Ethyl 5-amino-2-phenoxybenzoate

-

Materials: this compound (1.0 mmol), phenol (1.2 mmol), CuI (0.1 mmol), L-proline (0.2 mmol), and K₂CO₃ (2.0 mmol).

-

Setup: Combine all solid reagents in a sealable reaction tube.

-

Reaction: Add anhydrous DMSO (4 mL) to the tube, seal it, and heat the mixture to 90°C for 24 hours.

-

Work-up: Cool the mixture, dilute with water, and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and evaporate the solvent.

-

Purification: Purify the crude material by column chromatography to isolate the ether product.

The Bromine Atom as a Gateway to Heterocycle Synthesis

The true power of the bromine atom in this compound is fully realized when its primary transformations are used as a prelude to subsequent cyclization reactions.[1] Many important heterocyclic cores in medicinal chemistry, such as quinazolinones, can be accessed through a strategy where the bromine is first replaced via cross-coupling, followed by an intramolecular reaction involving the adjacent ester and the amino group.[1]

Sources

- 1. This compound|CAS 208176-32-3 [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. uwindsor.ca [uwindsor.ca]

- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Copper/amino acid catalyzed cross-couplings of aryl and vinyl halides with nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of Quinolines Utilizing Ethyl 5-Amino-2-bromobenzoate

Introduction: The Quinoline Scaffold and a Versatile Precursor

The quinoline nucleus, a fusion of a benzene ring and a pyridine ring, is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1] Its derivatives are integral to a wide array of pharmaceuticals, exhibiting activities such as anticancer, antimicrobial, and anti-inflammatory properties.[2] The development of efficient and versatile synthetic routes to substituted quinolines is, therefore, a cornerstone of modern drug discovery.[3][4]

This guide details the strategic use of Ethyl 5-Amino-2-bromobenzoate as a highly versatile starting material for quinoline synthesis. This precursor is uniquely equipped for multiple synthetic strategies due to its distinct functional groups: a nucleophilic amino group for classical condensation reactions, a bromine atom serving as a handle for transition-metal-catalyzed cross-couplings, and an ethyl ester for further derivatization.[5] We will explore two powerful, field-proven methodologies: the classic Combes synthesis and a modern palladium-catalyzed annulation, providing detailed mechanistic insights and step-by-step protocols for researchers in organic synthesis and drug development.

Synthetic Strategies & Mechanistic Rationale

The choice of synthetic strategy is dictated by the desired substitution pattern on the final quinoline product. This compound offers at least two distinct and powerful pathways.

Strategy A: The Combes Quinoline Synthesis

The Combes synthesis is an acid-catalyzed condensation of an arylamine with a β-diketone.[6][7] This method is robust and effective for producing 2,4-disubstituted quinolines.

Causality of the Mechanism: The reaction is initiated by the nucleophilic attack of the amino group of this compound on one of the carbonyls of the β-diketone (e.g., acetylacetone). The subsequent dehydration forms a β-amino-α,β-unsaturated ketone (an enamine), which is a key intermediate.[6] In the presence of a strong acid catalyst (e.g., concentrated H₂SO₄), the second carbonyl group is protonated, activating it for electrophilic attack. An intramolecular electrophilic aromatic substitution (cyclization) then occurs, followed by a final dehydration step to yield the aromatic quinoline ring. The strong acid is crucial for both promoting the cyclization and facilitating the final dehydration.

Caption: The Combes synthesis proceeds via enamine formation followed by acid-catalyzed cyclization.

Strategy B: Palladium-Catalyzed Annulation with Alkynes

Transition-metal catalysis offers a modern, highly efficient, and modular approach to complex heterocycles.[3][8] The bromine atom on this compound is ideally suited for palladium-catalyzed reactions, enabling the construction of the quinoline core via annulation with alkynes.[9] This strategy provides access to quinolines with different substitution patterns than the Combes synthesis.

Causality of the Mechanism: The catalytic cycle typically begins with the oxidative addition of the C-Br bond to a low-valent palladium(0) complex, forming a Pd(II)-aryl intermediate.[8] The coordinated alkyne then inserts into the Pd-C bond (a process known as carbopalladation). The resulting vinyl-palladium species is positioned for a subsequent intramolecular nucleophilic attack by the nearby amino group, which forms the heterocyclic ring. The final step is a reductive elimination or related process that regenerates the Pd(0) catalyst and releases the quinoline product. The choice of ligand is critical as it modulates the stability and reactivity of the palladium intermediates throughout the cycle.

Caption: A typical experimental workflow for palladium-catalyzed quinoline synthesis.

Detailed Experimental Protocols

Safety Precaution: These protocols involve the use of hazardous materials, including strong acids and flammable solvents. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Combes Synthesis of Ethyl 7-bromo-2,4-dimethylquinoline-6-carboxylate

This protocol describes the acid-catalyzed condensation of this compound with acetylacetone.

Materials:

-

This compound (1.0 eq)

-

Acetylacetone (1.2 eq)

-

Concentrated Sulfuric Acid (98%)

-

Ice-cold water

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, heating mantle

Procedure:

-

Reagent Charging: In a round-bottom flask equipped with a magnetic stir bar, cautiously add concentrated sulfuric acid (approx. 5-10 mL per gram of starting amine). Cool the acid in an ice bath to 0-5 °C.

-

Amine Addition: While stirring, slowly add this compound to the cold sulfuric acid. The addition should be portion-wise to control the exotherm. Stir until a homogeneous solution is obtained.

-

Diketone Addition: Slowly add acetylacetone (1.2 eq) to the reaction mixture, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 100-110 °C and maintain for 2-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

-

Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

-

Neutralization: Slowly neutralize the acidic solution by adding saturated NaHCO₃ solution until the pH is ~7-8. A precipitate should form.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: Palladium-Catalyzed Annulation for Ethyl 7-bromo-2-phenylquinoline-6-carboxylate

This protocol details a palladium-catalyzed domino reaction between this compound and phenylacetylene.

Materials:

-

This compound (1.0 eq)

-

Phenylacetylene (1.5 eq)

-

Palladium(II) Acetate [Pd(OAc)₂] (5 mol%)

-

Triphenylphosphine (PPh₃) (10 mol%)

-

Potassium Carbonate (K₂CO₃) (2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Schlenk flask or equivalent reaction vessel for inert atmosphere

-

Nitrogen or Argon gas supply

Procedure:

-

Vessel Preparation: Place a magnetic stir bar into a Schlenk flask. Flame-dry the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

-

Reagent Loading: Under a positive pressure of inert gas, add this compound (1.0 eq), K₂CO₃ (2.5 eq), Pd(OAc)₂ (0.05 eq), and PPh₃ (0.10 eq) to the flask.

-

Solvent and Co-reactant Addition: Add anhydrous DMF via syringe, followed by the addition of phenylacetylene (1.5 eq).

-

Reaction: Place the sealed flask in a preheated oil bath at 120 °C and stir vigorously for 12-24 hours. Monitor the reaction by TLC.

-

Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

-

Extraction: Wash the filtrate with water (3 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired quinoline derivative.

Data Presentation and Expected Outcomes

The following table summarizes typical reaction parameters and expected outcomes for the described protocols. Yields are representative and may vary based on reaction scale and optimization.

| Parameter | Protocol 1: Combes Synthesis | Protocol 2: Pd-Catalyzed Annulation |

| Key Reagents | Acetylacetone, H₂SO₄ | Phenylacetylene, K₂CO₃ |

| Catalyst System | H₂SO₄ (catalyst & solvent) | Pd(OAc)₂ / PPh₃ |

| Temperature | 100-110 °C | 120 °C |

| Atmosphere | Air | Inert (N₂ or Ar) |

| Typical Reaction Time | 2-4 hours | 12-24 hours |

| Representative Yield | 65-80% | 70-85% |

| Product Structure | Ethyl 7-bromo-2,4-dimethylquinoline-6-carboxylate | Ethyl 7-bromo-2-phenylquinoline-6-carboxylate |

Conclusion

This compound stands out as a strategic and versatile precursor for the synthesis of medicinally relevant quinoline scaffolds. This guide has detailed two robust protocols, the classic Combes synthesis and a modern palladium-catalyzed annulation, providing researchers with reliable methods to access diverse quinoline derivatives. By understanding the underlying mechanisms, scientists can rationally select the appropriate synthetic strategy to achieve their target molecules, accelerating research and development in medicinal chemistry and materials science. The provided step-by-step protocols serve as a validated starting point for laboratory execution.

References

-

Aav, R., & Chanteau, F. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Available at: [Link]

-

Li, X., et al. (2020). The synthesis of quinolines via denitrogenative palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazin. Organic & Biomolecular Chemistry. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Available at: [Link]

-

Zheng, J., et al. (2016). Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis. Organic Letters. Available at: [Link]

-

Reddy, R., et al. (2014). Palladium-Catalyzed Annulation of o-Iodo-Anilines with Propargyl Alcohols: Synthesis of Substituted Quinolines. The Journal of Organic Chemistry. Available at: [Link]

-

Ansari, A., & Ali, A. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Advanced Scientific Research. Available at: [Link]

-

IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology. Available at: [Link]

-

Cambridge University Press. (n.d.). Combes Quinoline Synthesis. Available at: [Link]

-

Kumar, A., et al. (2023). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. Catalysts. Available at: [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Available at: [Link]

-

Mohamadpour, F. (2022). Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway. Scientific Reports. Available at: [Link]

-

Organic Reactions. (n.d.). Combes Quinoline Synthesis. Available at: [Link]

-

ResearchGate. (n.d.). General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. Available at: [Link]

-

ResearchGate. (n.d.). Reaction mechanism for the Friedländer reaction. Available at: [Link]

-

SlideShare. (n.d.). Preparation and Properties of Quinoline. Available at: [Link]

-

MDPI. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Available at: [Link]

Sources

- 1. jddtonline.info [jddtonline.info]

- 2. Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis [organic-chemistry.org]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound|CAS 208176-32-3 [benchchem.com]

- 6. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [cambridge.org]

- 7. Combes Quinoline Synthesis [drugfuture.com]

- 8. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Synthesis of 7-Bromoquinazolin-4(3H)-one from Ethyl 5-Amino-2-bromobenzoate: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive protocol for the synthesis of 7-bromoquinazolin-4(3H)-one, a key intermediate in medicinal chemistry, starting from Ethyl 5-Amino-2-bromobenzoate. Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds, recognized as a "privileged scaffold" in drug discovery due to their wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] This document outlines a robust and reproducible method based on the Niementowski reaction, offering detailed step-by-step instructions, mechanistic insights, and thorough characterization of the final product.

Introduction: The Significance of the Quinazolinone Scaffold

The quinazolinone core is a fundamental structural motif found in numerous natural products and synthetic pharmaceuticals.[1][3] Its rigid, planar structure and versatile substitution patterns allow for precise modulation of biological activity, making it an attractive target for the development of novel therapeutic agents.[3] Notably, quinazolinone derivatives have been successfully developed as inhibitors of critical signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is often dysregulated in various cancers.[2] The synthesis of functionalized quinazolinones, therefore, remains a vital area of research for academic and industrial laboratories focused on drug discovery and development.

This application note details the preparation of 7-bromoquinazolin-4(3H)-one, a valuable building block for the synthesis of more complex quinazolinone-based molecules. The presence of the bromine atom at the 7-position provides a handle for further functionalization through various cross-coupling reactions, enabling the exploration of a wider chemical space and the optimization of pharmacological properties.

Synthetic Strategy: The Niementowski Reaction

The chosen synthetic route is a modification of the classic Niementowski reaction, which involves the condensation of an anthranilic acid or its ester with an amide.[2] In this protocol, this compound is reacted with formamide, which serves as both a reactant and a solvent, to construct the pyrimidine ring of the quinazolinone system. This method is advantageous due to its operational simplicity, use of readily available reagents, and generally high yields.

Reaction Mechanism

The reaction proceeds through a two-step mechanism. Initially, the amino group of this compound undergoes a nucleophilic attack on the carbonyl carbon of formamide, leading to the formation of an N-formyl intermediate. This is followed by an intramolecular cyclization, where the newly formed amide nitrogen attacks the ester carbonyl. Subsequent elimination of ethanol drives the reaction towards the formation of the stable, aromatic quinazolinone ring system.

Diagram of the Reaction Mechanism

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar bromo-substituted quinazolinones.[2]

Materials and Reagents

| Reagent/Solvent | Molecular Weight ( g/mol ) | CAS Number | Purity | Supplier |

| This compound | 244.09 | 80385-35-9 | ≥98% | Commercially Available |

| Formamide | 45.04 | 75-12-7 | ≥99.5% | Commercially Available |

| Ethanol | 46.07 | 64-17-5 | Anhydrous | Commercially Available |

| Deionized Water | 18.02 | 7732-18-5 | - | - |

Equipment

-

Round-bottom flask (50 mL)

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Buchner funnel and filter flask

-

Standard laboratory glassware

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Rotary evaporator

Procedure

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine this compound (10 mmol, 2.44 g) and formamide (40 mmol, 1.6 mL).

-

Heating: Attach a reflux condenser to the flask and heat the mixture to 130-140 °C using a heating mantle. Stir the reaction mixture vigorously at this temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:1 v/v). The reaction is typically complete within 4-6 hours.

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Pour the cooled mixture into 50 mL of ice-cold deionized water with stirring.

-

Isolation: Collect the resulting precipitate by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with cold deionized water (2 x 20 mL) to remove any residual formamide.

-

Drying: Dry the crude product under vacuum to obtain 7-bromoquinazolin-4(3H)-one.

Purification

The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Experimental Workflow

Characterization of 7-Bromoquinazolin-4(3H)-one

The identity and purity of the synthesized 7-bromoquinazolin-4(3H)-one should be confirmed by standard analytical techniques.

| Property | Expected Value |

| Appearance | White to off-white solid |

| Molecular Formula | C₈H₅BrN₂O |

| Molecular Weight | 225.04 g/mol |

| Melting Point | >250 °C (decomposes) |

| Anticipated Yield | ~85-95% |

Spectroscopic Data

-

¹H NMR (DMSO-d₆, 400 MHz): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the N-H proton of the quinazolinone ring. The aromatic region should display three distinct signals corresponding to the protons at positions 5, 6, and 8. The N-H proton will likely appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR (DMSO-d₆, 100 MHz): The carbon NMR spectrum should exhibit eight signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon (C-4) will be observed at a characteristic downfield chemical shift.

-

Infrared (IR) Spectroscopy (KBr): The IR spectrum will show characteristic absorption bands for the N-H stretching vibration (around 3200-3400 cm⁻¹), the C=O stretching vibration of the amide (around 1650-1680 cm⁻¹), and C=N and C=C stretching vibrations in the aromatic region (around 1500-1600 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum (e.g., ESI-MS) should show a molecular ion peak [M+H]⁺ at m/z 225/227, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximately 1:1 ratio.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 7-bromoquinazolin-4(3H)-one from this compound. The described method, based on the Niementowski reaction, is efficient and scalable, making it suitable for both academic research and industrial drug development settings. The resulting product is a versatile intermediate for the synthesis of a wide range of biologically active quinazolinone derivatives. The comprehensive characterization data provided will aid researchers in confirming the identity and purity of their synthesized material.

References

-

Visible-Light-Mediated Three-Component Annulation Strategy for the Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones. ACS Publications. Available at: [Link]

-

Quinazolinones, the Winning Horse in Drug Discovery. PubMed Central. Available at: [Link]

Sources

- 1. An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Strategic Acylation and Sulfonylation of Ethyl 5-Amino-2-bromobenzoate for Advanced Synthetic Applications

Introduction: The Strategic Value of Ethyl 5-Amino-2-bromobenzoate